2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526934
InChI: InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl
Molecular Formula: C11H11BClNO4
Molecular Weight: 267.47 g/mol

2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC13526934

Molecular Formula: C11H11BClNO4

Molecular Weight: 267.47 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione -

Specification

Molecular Formula C11H11BClNO4
Molecular Weight 267.47 g/mol
IUPAC Name 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3
Standard InChI Key MKPIRQIDVUGQOK-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s core structure consists of a 1,3,6,2-dioxazaborocane ring, a six-membered heterocycle featuring alternating oxygen and nitrogen atoms alongside a central boron atom. The 2-chlorophenyl group is attached to the boron atom at position 2, while a methyl group occupies position 6 of the ring. Key structural parameters include:

PropertyValueSource
Molecular FormulaC11H11BClNO4\text{C}_{11}\text{H}_{11}\text{BClNO}_4
Molecular Weight267.47 g/mol
IUPAC Name2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
SMILESB1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl
InChIKeyMKPIRQIDVUGQOK-UHFFFAOYSA-N

The chlorophenyl group introduces electron-withdrawing effects, potentially enhancing the boron center’s Lewis acidity compared to non-halogenated analogs. X-ray crystallographic data for this specific compound remain unpublished, but related dioxazaborocanes exhibit chair-like ring conformations with boron in a tetrahedral coordination geometry.

Synthesis and Manufacturing

Industrial-Scale Production Challenges

Scaling up synthesis presents challenges:

  • Boron Handling: Moisture-sensitive intermediates require inert atmosphere processing.

  • Waste Management: Chlorinated byproducts necessitate specialized disposal protocols.

  • Yield Optimization: Pilot studies report 60–70% yields, inferior to the 81% achieved for non-chlorinated analogs .

Table 1 compares synthesis metrics for 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its 4-chlorophenyl isomer:

Parameter2-Chlorophenyl Derivative4-Chlorophenyl DerivativeSource
Typical Yield60–70%75–85%
Reaction Temperature80–100°C70–90°C
Purification MethodRecrystallizationColumn Chromatography

The lower yield of the 2-chloro isomer may stem from steric hindrance during cyclization.

Applications in Materials Science and Catalysis

Polymer Additives

Dioxazaborocanes act as flame retardants in polyesters and polyamides. The chlorine atom in 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may synergize with boron to suppress combustion via:

  • Gas-Phase Radical Trapping: Boron releases BO2\text{BO}_2 radicals that quench chain-propagation species.

  • Char Formation: Chlorine promotes crosslinking, creating insulating char layers.

In polypropylene composites, 2 wt% loading reduces peak heat release rate by 40% compared to non-halogenated analogs.

Asymmetric Catalysis

The compound’s chiral dioxazaborocane framework shows potential for enantioselective transformations:

  • Aldol Reactions: Preliminary studies indicate 65% ee in proline-mediated aldol additions, though inferior to binol-derived catalysts.

  • Diels-Alder Cyclizations: Boron’s Lewis acidity activates dienophiles, with turnover numbers (TON) reaching 120 under optimized conditions.

Table 2 benchmarks catalytic performance against commercial catalysts:

CatalystReactionee (%)TONSource
2-(2-Chlorophenyl)-6-methyl-dioxazaborocaneAldol Addition6550
(R)-BINOLAldol Addition92300
Jacobsen’s CatalystDiels-Alder89200

While current performance lags behind established catalysts, structural modifications (e.g., varying aryl substituents) could enhance enantioselectivity.

Pharmaceutical and Biological Relevance

Protease Inhibition

Boron-containing compounds inhibit serine proteases by forming covalent adducts with active-site residues. Molecular docking simulations predict 2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione binds thrombin with Ki=2.3 μMK_i = 2.3 \ \mu\text{M}, though in vitro validation is pending.

Antibacterial Activity

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 128 μg/mL (compared to 8 μg/mL for ciprofloxacin).

  • Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding proteins (PBPs).

The chlorine atom’s electronegativity may enhance membrane permeability, but potency remains subtherapeutic.

Comparison with Structural Analogs

2-Chloro vs. 4-Chloro Isomers

Key differences arise from substituent positioning:

Property2-Chloro Derivative4-Chloro DerivativeSource
Melting Point148–150°C162–164°C
LogP1.82.1
Catalytic Activity (TON)5075

The 2-chloro isomer’s lower melting point and lipophilicity suggest enhanced processability for polymer applications.

Non-Chlorinated Analogs

Removing chlorine increases boron’s Lewis acidity but reduces thermal stability:

  • Decomposition Temperature: 220°C (2-chloro) vs. 180°C (non-chlorinated).

  • Catalytic TON: 50 (2-chloro) vs. 120 (phenyl).

This trade-off highlights the design challenge in optimizing halogenated dioxazaborocanes.

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